BenchChemオンラインストアへようこそ!

3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Lipophilicity Physicochemical property Structure-property relationship

This fully synthetic purino[8,7-c][1,2,4]triazine-6,8-dione scaffold is differentiated by its 4-chlorophenyl substituent, enabling halogen-bonding interactions with target proteins, and a chlorine atom that serves as a handle for late-stage cross-coupling (Suzuki, Buchwald-Hartwig). It is an essential SAR probe for benchmarking lipophilicity (XLogP3=2.3) and TPSA (68.0 Ų) against 4-fluorophenyl or tert-butyl analogs. Differentiate your research by procuring this specific building block to establish proprietary, reproducible data without the risk of generic substitution.

Molecular Formula C16H15ClN6O2
Molecular Weight 358.79
CAS No. 309289-95-0
Cat. No. B2679336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
CAS309289-95-0
Molecular FormulaC16H15ClN6O2
Molecular Weight358.79
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H15ClN6O2/c1-20-13-12(14(24)21(2)16(20)25)23-8-11(19-22(3)15(23)18-13)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3
InChIKeyWVHPOXZLRBJTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 309289-95-0): Compound Identity and Procurement Context


3-(4-Chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 309289-95-0; molecular formula C₁₆H₁₅ClN₆O₂; MW 358.78 g/mol) is a fully synthetic heterocyclic small molecule belonging to the purino[8,7-c][1,2,4]triazine-6,8-dione class [1]. The scaffold comprises a purine-2,6-dione core annulated at the 7,8-position with a 1,2,4-triazine ring, substituted at N1, N7, and N9 with methyl groups and at C3 with a 4-chlorophenyl moiety [1]. This compound is catalogued in PubChem (CID 3291207) and is commercially available from multiple research-chemical suppliers, though peer-reviewed biological annotation is at present sparse [1]. Prospective users evaluating this compound for scientific or industrial application should recognize that its differentiation from structurally analogous purino-triazinediones must be established on the basis of substituent-specific physicochemical properties and any target-engagement data that emerge from independent studies; generic substitution without such evidence is unwarranted.

Why In-Class Purino[8,7-c][1,2,4]triazine-6,8-diones Cannot Be Considered Interchangeable with 3-(4-Chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione


The purino[8,7-c][1,2,4]triazine-6,8-dione chemotype permits extensive diversification at the N1, N3, N7, and N9 positions as well as at the C3 aryl substituent. Even conservative structural modifications—such as replacing the 4-chlorophenyl group with 4-fluorophenyl, tert-butyl, or unsubstituted phenyl, or altering the N1/N7 alkyl pattern—can profoundly alter lipophilicity (XLogP3 ranging from ~1.5 to >3.0), hydrogen-bond acceptor count, molecular shape, and, critically, target-binding profiles [1][2]. Consequently, substituting 3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione with a near neighbor such as 3-(4-fluorophenyl)-1,7,9-trimethyl analog or 1,3,4,7,9-pentamethyl congener without experimental confirmation of equivalent activity, selectivity, solubility, and metabolic stability risks invalidating SAR hypotheses and producing irreproducible biological results [2].

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione Relative to Structural Analogs


Predicted Lipophilicity (XLogP3) Distinguishes the 4-Chlorophenyl Derivative from Its 4-Fluorophenyl and tert-Butyl Congeners

The target compound possesses a computed XLogP3-AA of 2.3, reflecting the contribution of the 4-chlorophenyl substituent [1]. The direct 4-fluorophenyl analog (3-(4-fluorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione) is predicted to have a lower XLogP3 (approx. 1.8–2.0 based on the π contribution difference between Cl and F), while the 3-tert-butyl variant (3-tert-butyl-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione) is expected to be substantially more lipophilic (XLogP3 > 3.0) [1][2]. These differences modulate passive membrane permeability, non-specific protein binding, and aqueous solubility, each of which can alter apparent potency in cell-based assays independently of target engagement [3].

Lipophilicity Physicochemical property Structure-property relationship

Hydrogen Bond Acceptor Count Differentiates the 4-Chlorophenyl Scaffold from Alkyl-Substituted Analogs

The target compound has a hydrogen bond acceptor (HBA) count of 5 (two carbonyl oxygens, three triazine/purine nitrogens) [1]. In contrast, fully alkyl-substituted congeners such as 1,3,4,7,9-pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione retain the same HBA count of 5 but lack the electron-withdrawing 4-chlorophenyl group, which alters the electronic environment of the triazine ring and may shift the pKa of protonatable nitrogens [2]. Derivatives carrying additional heteroatom-containing side chains (e.g., 1-(2-hydroxyethyl) or 1-(2-ethoxyethyl) variants) increase the HBA count to 6 or 7, potentially enhancing aqueous solubility while introducing additional hydrogen-bonding sites that can increase off-target binding [2].

Hydrogen bonding Molecular recognition Off-target promiscuity

Molecular Shape and Topological Polar Surface Area (TPSA) Differentiate the 4-Chlorophenyl Compound from Unsubstituted and N1-Extended Analogs

The TPSA of the target compound is computed as 68.0 Ų [1]. The unsubstituted phenyl analog (3-phenyl-1,7,9-trimethyl) is expected to have a nearly identical TPSA (~68 Ų) but reduced molecular volume and altered π-stacking capability due to the absence of chlorine. The 1-(2-ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione analog has an increased TPSA (estimated ≥73 Ų) due to the ether oxygen in the N1 side chain [2]. A TPSA difference of ≥5 Ų can influence blood-brain barrier penetration potential and intestinal absorption, with compounds below ~70 Ų generally considered more CNS-permeable [3].

Topological polar surface area Molecular shape Permeability

Absence of Publicly Available Direct Comparative Bioactivity Data Constitutes a Procurement Risk Factor

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents as of April 2026 failed to identify any primary research publication, patent, or curated database entry reporting quantitative IC₅₀, Kᵢ, EC₅₀, or Kd values for 3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 309289-95-0) against any molecular target [1][2]. This contrasts with several structurally related purino[8,7-c][1,2,4]triazine-6,8-diones for which binding data have been deposited in BindingDB and ChEMBL, including compounds active at adenosine receptors (A₁, A₂A, A₃), purinergic receptors (P2X3, P2Y₁), and MTH1 [3][4]. The complete absence of verified bioactivity annotation for this specific compound means that any potency or selectivity claim must be substantiated by the end user through de novo experimentation; procurement decisions cannot be data-driven until such evidence is generated [2].

Bioactivity annotation gap Procurement risk Data transparency

Molecular Weight and Heavy Atom Count Position the Compound Within Lead-Like Chemical Space Relative to Bulkier Analogs

The molecular weight of 358.78 g/mol and heavy atom count of 25 place this compound at the upper boundary of lead-like chemical space (typically MW ≤ 350) but well within drug-like space (MW ≤ 500) [1]. Congeners with 4-chlorophenyl substitution at C3 and extended N1 side chains (e.g., 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione; MW 448.91; heavy atom count 33) exceed MW 400 and may exhibit reduced aqueous solubility and altered pharmacokinetic profiles [2]. The target compound thus represents a mid-range molecular weight option within the series, potentially balancing target complementarity with developability [1].

Drug-likeness Lead-like properties Molecular weight

Evidence-Based Application Scenarios for 3-(4-Chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 309289-95-0)


Chemical Probe Development Requiring a Defined 4-Chlorophenyl Pharmacophore for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns exploring purine-fused triazine scaffolds for kinase, purinergic receptor, or phosphodiesterase targets, the 4-chlorophenyl substituent at C3 is a defined pharmacophoric element that can participate in halogen-bonding interactions with target proteins. The computed lipophilicity (XLogP3 = 2.3) and TPSA (68.0 Ų) of this compound make it suitable for establishing baseline SAR when compared against the 4-fluorophenyl (less lipophilic, weaker halogen-bond donor) and 3-tert-butyl (more lipophilic, no halogen bond) analogs [1]. Users must internally generate dose-response data against their target of interest, as no public bioactivity data exist [2].

Physicochemical Comparator in Formulation and Solubility Optimization Studies

The compound's intermediate molecular weight (358.78 g/mol) and moderate computed lipophilicity (XLogP3 = 2.3) position it as a reference point for solubility and permeability profiling within a series of purino[8,7-c][1,2,4]triazine-6,8-diones [1]. Researchers developing formulation strategies for this chemotype can use this compound to benchmark the impact of the 4-chlorophenyl group on log D, aqueous solubility, and microsomal stability relative to more hydrophilic (4-fluorophenyl) or more lipophilic (3-tert-butyl, 1-phenylethyl) analogs [1]. Experimental determination of these parameters is required, as only computed values are currently available [2].

Negative Control or Tool Compound for Halogen-Bonding Studies in Structural Biology

The 4-chlorophenyl moiety is capable of forming halogen bonds (C–Cl···O/N distance ~3.0–3.3 Å) with backbone carbonyls or side-chain carboxylates in protein binding sites. This compound can serve as a halogen-bonding probe in co-crystallization or cryo-EM studies, with the 4-fluorophenyl and unsubstituted phenyl analogs acting as comparators with progressively weaker (C–F) or absent halogen-bonding capacity [1]. Crystallographic validation and binding data must be generated by the end user, as no structural biology data are publicly deposited for this compound [2].

Synthetic Intermediate for Diversification at the N1 and C3 Positions

The 1,7,9-trimethyl substitution pattern and 4-chlorophenyl group at C3 provide a stable core for further synthetic elaboration. The chlorine atom offers a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate biaryl derivatives, while the N1 methyl group can potentially be deprotected and functionalized [1]. This distinguishes it from fully substituted analogs (e.g., 1,3,4,7,9-pentamethyl) that lack a synthetic handle for late-stage diversification. Procurement for use as a synthetic building block is justified by the presence of a modifiable chlorine substituent [1].

Quote Request

Request a Quote for 3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.